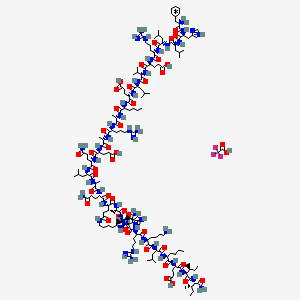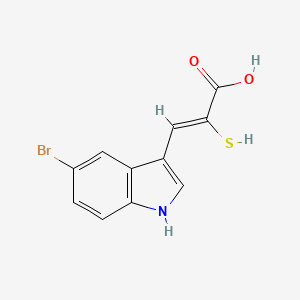![molecular formula C21H18N6 B10772525 4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile](/img/structure/B10772525.png)
4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“PMID25719566C1”は、その顕著な生物活性で知られる合成有機分子です。リガンドに分類され、潜在的な治療用途について研究されています。 この化合物は、イミダゾール環に結合したベンゾニトリル基、さらにフェニル基とメチルトリアゾリル部分で置換された独自の構造によって識別されます .
準備方法
合成経路と反応条件: “PMID25719566C1”の合成には、イミダゾール環の調製から始まり、ベンゾニトリル基とフェニル基の導入、メチルトリアゾリル部分の付加という複数の手順が含まれます。反応条件には、通常、ジメチルホルムアミドなどの有機溶媒と、パラジウム炭素などの触媒の使用が含まれます。 反応は、高収率と純度を確保するために、制御された温度と不活性雰囲気下で行われます .
工業生産方法: 工業的な環境では、“PMID25719566C1”の生産は、連続フローリアクターを使用してスケールアップされます。この方法により、反応パラメータをより適切に制御することができ、製品品質の一貫性が得られます。 自動化システムの使用により、人的ミスを減らし、効率を高めることもできます .
反応の種類:
酸化: “PMID25719566C1”は、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で、酸化反応を受ける可能性があります。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム;酸性または塩基性媒体。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム;無水条件。
主要な生成物:
酸化: 対応する酸化物またはヒドロキシル化誘導体の形成。
還元: 水素付加による還元誘導体の形成。
置換: 置換されたイミダゾール誘導体の形成.
4. 科学研究への応用
“PMID25719566C1”は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体を含むさまざまな生物学的標的との相互作用について研究されています。
医学: 特に、亜鉛フィンガー領域2B(BAZ2B)に隣接するブロモドメインを含む疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
“PMID25719566C1” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the bromodomain adjacent to zinc finger domain 2B (BAZ2B).
Industry: Utilized in the development of new materials and chemical processes.
作用機序
“PMID25719566C1”の作用機序には、BAZ2AとBAZ2Bのブロモドメインなどの特定の分子標的に結合することが含まれます。この結合により、これらのブロモドメインとアセチル化ヒストンとの相互作用が阻害され、遺伝子発現の変化につながります。 この化合物の効果は、下流のシグナル伝達経路の調節を通じて媒介され、最終的に増殖やアポトーシスなどの細胞プロセスに影響を与えます .
類似化合物:
- GTPL8302
- MolPort-016-611-562
- ZINC65410133
- BDBM50078632
- MCULE-6970562839
- 43C
比較: 類似化合物と比較して、“PMID25719566C1”は、BAZ2AとBAZ2Bのブロモドメインに対して独自の結合特性と高い特異性を示します。この特異性により、これらのブロモドメインの生物学的機能を研究し、標的療法を開発するための貴重なツールとなります。 さらに、その合成アクセス可能性とさまざまな条件下での安定性により、研究や工業用途での有用性がさらに高まります .
類似化合物との比較
- GTPL8302
- MolPort-016-611-562
- ZINC65410133
- BDBM50078632
- MCULE-6970562839
- 43C
Comparison: Compared to similar compounds, “PMID25719566C1” exhibits unique binding properties and higher specificity for the bromodomains of BAZ2A and BAZ2B. This specificity makes it a valuable tool in studying the biological functions of these bromodomains and developing targeted therapies. Additionally, its synthetic accessibility and stability under various conditions further enhance its utility in research and industrial applications .
特性
分子式 |
C21H18N6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
4-[3-[2-(4-methyltriazol-1-yl)ethyl]-5-phenylimidazol-4-yl]benzonitrile |
InChI |
InChI=1S/C21H18N6/c1-16-14-27(25-24-16)12-11-26-15-23-20(18-5-3-2-4-6-18)21(26)19-9-7-17(13-22)8-10-19/h2-10,14-15H,11-12H2,1H3 |
InChIキー |
OAPIWVHFYSEARE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![methyl 7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B10772517.png)
![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)
![3-[[(cyanoamino)-[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772540.png)
![2-methoxy-4-{3-[4-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1H-indazol-6-yl}phenol](/img/structure/B10772545.png)
